molecular formula C8H13N3O4 B14701844 2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime CAS No. 20417-84-9

2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime

Cat. No.: B14701844
CAS No.: 20417-84-9
M. Wt: 215.21 g/mol
InChI Key: AIFXNTVHNKCKJL-UXBLZVDNSA-N
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Description

2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime is a chemical compound with the molecular formula C8H13N3O4 and a molecular weight of 215.21 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime involves several steps. One common method includes the reaction of 2-methyl-2-nitrocyclopentanone with methyl isocyanate in the presence of a catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime is unique compared to similar compounds due to its specific structure and reactivity. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and reactivity.

Properties

CAS No.

20417-84-9

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

[(E)-(2-methyl-2-nitrocyclopentylidene)amino] N-methylcarbamate

InChI

InChI=1S/C8H13N3O4/c1-8(11(13)14)5-3-4-6(8)10-15-7(12)9-2/h3-5H2,1-2H3,(H,9,12)/b10-6+

InChI Key

AIFXNTVHNKCKJL-UXBLZVDNSA-N

Isomeric SMILES

CC\1(CCC/C1=N\OC(=O)NC)[N+](=O)[O-]

Canonical SMILES

CC1(CCCC1=NOC(=O)NC)[N+](=O)[O-]

Origin of Product

United States

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